(2S)-Isoxanthohumol
Overview
Description
(2S)-Isoxanthohumol is a prenylflavonoid and a phytoestrogen found in hops and beer. It is known for its limited estrogenic activity and is a precursor to the potent phytoestrogen 8-prenylnaringenin, which can be produced by flora in the human intestine and by fungi in cell cultures . This compound has garnered interest due to its potential health benefits and applications in various fields.
Scientific Research Applications
(2S)-Isoxanthohumol has a wide range of scientific research applications:
Chemistry:
Antifungal Agent: this compound exhibits significant antifungal activity against phytopathogenic fungi such as Botrytis cinerea.
Biology:
Gut Microbiota Regulation: this compound helps restore gut microbiota balance and increases gut microbiota diversity.
Medicine:
Ulcerative Colitis Treatment: this compound has been shown to attenuate dextran sodium sulfate-induced colitis by regulating T cell development and restoring gut microbiota.
Anti-inflammatory Properties: this compound possesses anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Industry:
Mechanism of Action
The antifungal mechanism of isoxanthohumol is mainly related to metabolism; it affected the carbohydrate metabolic process, destroyed the tricarboxylic acid (TCA) cycle, and hindered the generation of ATP by inhibiting respiration . It also displays antioxidant, anti-inflammatory, and anti-angiogenic properties .
Safety and Hazards
Isoxanthohumol may mimic the role of estrogen and interfere with the glands that produce and release hormones . This chemical exhibits endocrine-disrupting effects and may affect female reproductive health . Additionally, exposure to phytoestrogens may interfere with regular menstrual and ovulatory cycles . It is also considered toxic and a moderate to severe irritant to the skin and eyes .
Future Directions
Isoxanthohumol has gained increasing attention as a potential anti-diabetic and cancer preventive compound . It has been suggested that it can be used as a potential botanical fungicide for the management of phytopathogenic fungi . Further studies on hops are finally presented: computational investigations of chemical reactivities of hop compounds, nanoencapsulation, and synergistic effects leading to a higher bioavailability of biologically active substances as well as the application of waste hop biomass from breweries for the production of high-added-value products in accordance with the biorefinery concept .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-Isoxanthohumol can be synthesized through several methods:
Chemical Cyclization: this compound is prepared by chemical cyclization in aqueous sodium hydroxide solution at 0°C.
Microbial Transformation: The fungus Rhizopus oryzae KCTC 6946 can be used for the microbial transformation of xanthohumol to isoxanthohumol.
Acid-Catalyzed Cyclization: this compound is readily formed from xanthohumol by acid-catalyzed cyclization in the acidic conditions of the upper gastrointestinal tract.
Chemical Isomerization: this compound can also be produced by chemical isomerization in alkaline conditions.
Industrial Production Methods: Industrial production of isoxanthohumol involves the extraction of xanthohumol from hops, followed by its conversion to isoxanthohumol using chemical or microbial methods. The use of bacterial resting cells and complex medium at a pH of 7.8–8 has been found to be effective for the production of isoxanthohumol .
Chemical Reactions Analysis
Types of Reactions: (2S)-Isoxanthohumol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxygenated metabolites.
Hydroxylation: Hydroxylation of the prenyl group results in the formation of new oxygenated derivatives.
Epoxidation: Epoxidation of the prenyl group leads to the production of diastereomeric pairs of metabolites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Hydroxylation: Hydroxylation reactions often require specific enzymes or microbial systems.
Epoxidation: Epoxidation reactions typically involve peracids or other epoxidizing agents.
Major Products Formed:
Oxygenated Metabolites: These include compounds such as 4′-hydroxy-5-methoxy-7,8-(2,2-dimethyl-3-hydroxy-2,3-dihydro-4H-pyrano)-flavanones.
Hydroxylated Derivatives: Examples include 7,4′-dihydroxy-5-methoxy-8-(2,3-dihydroxy-3-methylbutyl)-flavanones.
Comparison with Similar Compounds
(2S)-Isoxanthohumol is unique among prenylflavonoids due to its specific properties and applications. Similar compounds include:
Xanthohumol: A primary chalcone in hops that can be converted to isoxanthohumol by acid-catalyzed cyclization.
8-Prenylnaringenin: A potent phytoestrogen produced from isoxanthohumol by microbial transformation.
7,4′-Di-O-methylisoxanthohumol: A derivative of isoxanthohumol with modified chemical properties.
This compound stands out due to its limited estrogenic activity and its potential therapeutic applications in treating inflammatory diseases and regulating gut microbiota.
Properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045280 | |
Record name | Isoxanthohumol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70872-29-6 | |
Record name | Isoxanthohumol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70872-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxanthohumol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxanthohumol, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YHZ98N7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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